2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Overview
Description
2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound with a unique structure that combines benzodiazepine and pyridine moieties
Preparation Methods
The synthesis of 2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodiazepine core: This can be achieved through a condensation reaction between an appropriate benzoyl chloride and a diamine.
Introduction of the pyridine ring: This step often involves a cyclization reaction where a pyridine derivative is introduced to the benzodiazepine core.
Final modifications: The final steps may include various functional group modifications to achieve the desired compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and pyridine moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction conditions such as reflux or room temperature.
Scientific Research Applications
2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one include other benzodiazepine derivatives and pyridine-containing compounds. What sets this compound apart is its unique combination of these two moieties, which may confer distinct biological activities and chemical properties. Some similar compounds include:
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
Pyridoxine: A pyridine derivative with vitamin activity.
This compound’s unique structure allows for a diverse range of applications and interactions, making it a valuable subject of study in various fields.
Properties
IUPAC Name |
2-benzoyl-9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-27(2)15-22-24(23(31)16-27)25(17-10-12-28-13-11-17)30-20-9-8-19(14-21(20)29-22)26(32)18-6-4-3-5-7-18/h3-14,25,29-30H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZPHWGXKZRIEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=NC=C5)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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